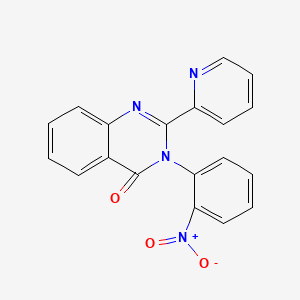![molecular formula C16H20Cl2N2 B14610662 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole CAS No. 61019-52-1](/img/structure/B14610662.png)
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with heptanal in the presence of ammonium acetate and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects in treating infections and other diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole involves the inhibition of specific enzymes or receptors in target organisms. For example, in antifungal applications, it inhibits the synthesis of ergosterol, a critical component of fungal cell membranes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sertaconazole: Another imidazole derivative with antifungal properties.
Clotrimazole: A widely used antifungal agent.
Ketoconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity compared to other imidazole derivatives .
Eigenschaften
CAS-Nummer |
61019-52-1 |
|---|---|
Molekularformel |
C16H20Cl2N2 |
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
1-[3-(2,4-dichlorophenyl)heptan-2-yl]imidazole |
InChI |
InChI=1S/C16H20Cl2N2/c1-3-4-5-14(12(2)20-9-8-19-11-20)15-7-6-13(17)10-16(15)18/h6-12,14H,3-5H2,1-2H3 |
InChI-Schlüssel |
LYOAVEKOCDKONZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=C(C=C(C=C1)Cl)Cl)C(C)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)





![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)


![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)



